molecular formula C11H9Cl5N2O2 B14629500 N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) CAS No. 58085-08-8

N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)

Cat. No.: B14629500
CAS No.: 58085-08-8
M. Wt: 378.5 g/mol
InChI Key: AQBJMOLTSKVOCD-UHFFFAOYSA-N
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Description

N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) is a chemical compound characterized by its unique structure, which includes a 3-chlorophenyl group and two dichloroacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) typically involves the reaction of 3-chlorobenzaldehyde with 2,2-dichloroacetamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroacetamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and other derivatives that retain the core structure of the original compound.

Scientific Research Applications

N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bis(dichloroacetamide) derivatives and compounds containing the 3-chlorophenyl group.

Uniqueness

N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

58085-08-8

Molecular Formula

C11H9Cl5N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

2,2-dichloro-N-[(3-chlorophenyl)-[(2,2-dichloroacetyl)amino]methyl]acetamide

InChI

InChI=1S/C11H9Cl5N2O2/c12-6-3-1-2-5(4-6)9(17-10(19)7(13)14)18-11(20)8(15)16/h1-4,7-9H,(H,17,19)(H,18,20)

InChI Key

AQBJMOLTSKVOCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl

Origin of Product

United States

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